An In-depth Technical Guide to the Mechanism of Action of IMP-1710
An In-depth Technical Guide to the Mechanism of Action of IMP-1710
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMP-1710 is a highly potent and selective small-molecule inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitylating enzyme (DUB) implicated in a variety of pathological conditions, including neurodegenerative diseases, cancer, and fibrosis.[1][2] Developed by Mission Therapeutics in collaboration with researchers at Imperial College London, IMP-1710 serves as both a therapeutic lead compound and a powerful chemical probe for studying UCHL1 biology.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of IMP-1710, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Core Mechanism of Action
IMP-1710 functions as a covalent inhibitor, selectively targeting the active site of the UCHL1 enzyme.[5] The primary mechanism involves the formation of an irreversible covalent bond with the catalytic cysteine residue within the enzyme's active site.[1][5] This covalent modification effectively and permanently inactivates the deubiquitinating function of UCHL1.[5]
The molecule was designed based on a cyanamide-containing scaffold, which was identified through a high-throughput screening campaign.[1] A key structural feature of IMP-1710 is the inclusion of an alkyne moiety.[3][5] This functional group does not directly participate in the inhibition of UCHL1 but enables the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3][5] This allows for the attachment of reporter molecules, such as fluorophores or biotin (B1667282) tags, to IMP-1710 after it has bound to UCHL1.[5][6] This feature makes IMP-1710 an invaluable tool for activity-based protein profiling (ABPP) to identify and quantify UCHL1 in complex biological samples like cell lysates.[6][7]
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Caption: Mechanism of IMP-1710 action on UCHL1 and its cellular consequences.
Quantitative Data Summary
The potency and selectivity of IMP-1710 have been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| UCHL1 IC50 | 38 nM (95% CI: 32-45 nM) | Fluorescence Polarization (FP) Assay (Ub-Lys-TAMRA) | Biochemical | [6][7] |
| UCHL1 IC50 | 90 nM (95% CI: 79-100 nM) | Fluorescence Polarization (FP) Assay (Ub-Lys-TAMRA) | Biochemical (Parent Compound) | [1][7] |
| TGF-β1-induced FMT IC50 | 740 nM | High Content Imaging (αSMA expression) | Primary human lung fibroblasts from IPF donors | [5][6] |
| Selectivity | >1000-fold vs. (R)-enantiomer | Fluorescence Polarization (FP) Assay | Biochemical | [1][7] |
| Selectivity | High selectivity over a panel of 20 other deubiquitinating enzymes at 1 µM. | FP and FI assays (Ub-Lys-TAMRA and Ub-Rho110) | Biochemical | [5][8] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for UCHL1 Inhibition
This assay is used to determine the half-maximal inhibitory concentration (IC50) of IMP-1710 against UCHL1.
Methodology:
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Reagents and Materials:
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Recombinant human UCHL1 enzyme.
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Ubiquitin-Lys-TAMRA (Ub-Lys-TAMRA) fluorescent probe.
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Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20, pH 7.5).
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IMP-1710 and control compounds serially diluted in DMSO.
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384-well, low-volume, black, round-bottom plates.
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Plate reader capable of measuring fluorescence polarization.
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Procedure:
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A solution of UCHL1 is prepared in the assay buffer.
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IMP-1710 or control compounds are pre-incubated with the UCHL1 enzyme solution for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.[1][7]
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The Ub-Lys-TAMRA probe is then added to the enzyme-inhibitor mixture.
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The plate is incubated for a further period (e.g., 60 minutes) at room temperature to allow the enzymatic reaction to reach a steady state.
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Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters for TAMRA.
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Data is normalized to controls (no inhibitor and no enzyme) and the IC50 values are calculated by fitting the data to a four-parameter logistic equation.
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Cell-Based UCHL1 Target Engagement Assay
This assay confirms that IMP-1710 can engage with its target, UCHL1, within a cellular context.
Methodology:
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Reagents and Materials:
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HEK293T cells.
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IMP-1710, inactive enantiomer (IMP-1711), and parent compound.
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HA-Ub-VME, an activity-based probe that labels active DUBs.
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Lysis buffer (e.g., RIPA buffer with protease inhibitors).
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SDS-PAGE gels and Western blotting apparatus.
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Primary antibodies against HA-tag and UCHL1.
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HRP-conjugated secondary antibodies.
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Chemiluminescence substrate.
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Procedure:
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HEK293T cells are cultured to approximately 80% confluency.
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Cells are treated with varying concentrations of IMP-1710, the inactive control IMP-1711, or the parent compound for 1 hour.[7]
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Following treatment, cells are lysed.
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The cell lysates are then treated with HA-Ub-VME to label any remaining active UCHL1 that has not been inhibited by the test compounds.
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The proteins in the lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is probed with an anti-HA antibody to detect the amount of HA-Ub-VME-labeled UCHL1.
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An anti-UCHL1 antibody is used as a loading control.
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A dose-dependent decrease in the HA-Ub-VME signal indicates successful target engagement by IMP-1710.[7]
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Quantitative Chemical Proteomics for Selectivity Profiling
This method is employed to assess the selectivity of IMP-1710 across the entire proteome.
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Caption: Experimental workflow for quantitative chemical proteomics with IMP-1710.
Methodology:
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Cell Treatment and Lysis:
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HEK293 cells are treated with various concentrations of IMP-1710 (e.g., 2, 20, 200 nM) or a vehicle control (DMSO) for different durations (e.g., 10, 60, 180 minutes).[7]
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After treatment, the cells are harvested and lysed.
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Click Chemistry and Enrichment:
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The alkyne group on the IMP-1710 that is covalently bound to proteins is ligated to an azide-biotin capture reagent via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[7]
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The biotinylated proteins are then enriched using NeutrAvidin-agarose beads.
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Protein Digestion and Labeling:
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The enriched proteins are digested on-bead using a sequence of proteases, such as LysC followed by trypsin.[7]
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The resulting peptides are labeled with tandem mass tags (TMT) to enable relative quantification between the different treatment conditions.
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Mass Spectrometry and Data Analysis:
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The TMT-labeled peptides are analyzed by nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).[7]
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The mass spectrometry data is then processed to identify and quantify the proteins that were covalently modified by IMP-1710. This allows for the assessment of off-target interactions and confirms the high selectivity for UCHL1. At higher concentrations, some marginal enrichment of UCHL3 may be observed.[8]
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Therapeutic Potential in Idiopathic Pulmonary Fibrosis (IPF)
IMP-1710 has demonstrated promising anti-fibrotic activity in a cellular model of Idiopathic Pulmonary Fibrosis (IPF).[6] The transition of fibroblasts to myofibroblasts, a key process in the progression of fibrosis, is driven by transforming growth factor-beta 1 (TGF-β1). This transition is characterized by an increase in the expression of alpha-smooth muscle actin (αSMA).[7]
In primary lung fibroblasts isolated from patients with IPF, IMP-1710 was shown to inhibit the TGF-β1-induced fibroblast-to-myofibroblast transition, with an IC50 of 740 nM.[5][6] This effect was observed through a reduction in αSMA expression, as measured by high content imaging.[7] This finding suggests that the inhibition of UCHL1 by IMP-1710 could be a viable therapeutic strategy for fibrotic diseases.[1][2]
Conclusion
IMP-1710 is a well-characterized and highly selective covalent inhibitor of UCHL1. Its mechanism of action is understood in detail, and its utility as both a potential therapeutic agent and a chemical probe is well-documented. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with IMP-1710 or targeting the UCHL1 enzyme. The dual functionality of IMP-1710, combining potent inhibition with the capabilities of an activity-based probe, makes it a significant tool in the study of ubiquitin signaling and the development of novel therapeutics.[5]
References
- 1. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. missiontherapeutics.com [missiontherapeutics.com]
- 5. Buy IMP-1710 (EVT-3162798) [evitachem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Probe IMP-1710 | Chemical Probes Portal [chemicalprobes.org]
